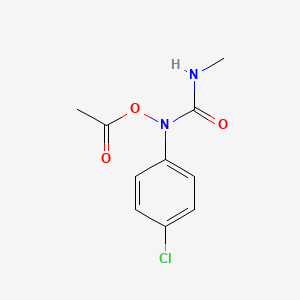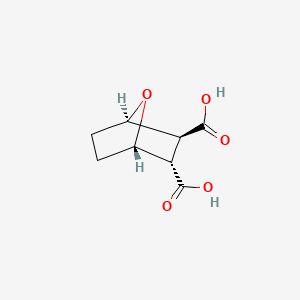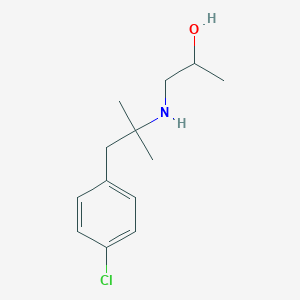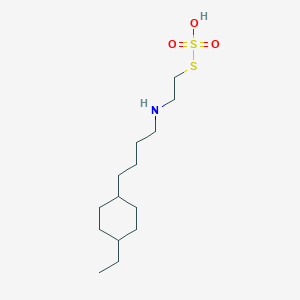
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride is a chemical compound with the molecular formula C17H20ClN and a molecular weight of 273.8004 . This compound is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Méthodes De Préparation
The synthesis of 2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves the following steps:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as N-methyl-3-phenyl-3-(o-tolyl)-2-propen-1-amine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst or reagent that facilitates the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological targets and pathways.
Industry: The compound can be used in the development of new materials, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
2-Propen-1-amine, N-methyl-3-phenyl-3-(o-tolyl)-, hydrochloride can be compared with other similar compounds, such as:
N-Methyl-3-phenyl-3-(p-tolyl)-2-propen-1-amine: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
N-Methyl-3-phenyl-3-(m-tolyl)-2-propen-1-amine: Another similar compound with a different substitution pattern on the aromatic ring.
N-Methyl-3-phenyl-3-(o-tolyl)-2-propen-1-amine: This compound is closely related but lacks the hydrochloride group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its chemical properties and biological activity.
Propriétés
Numéro CAS |
21165-65-1 |
|---|---|
Formule moléculaire |
C17H20ClN |
Poids moléculaire |
273.8 g/mol |
Nom IUPAC |
N-methyl-3-(2-methylphenyl)-3-phenylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-14-8-6-7-11-16(14)17(12-13-18-2)15-9-4-3-5-10-15;/h3-12,18H,13H2,1-2H3;1H |
Clé InChI |
VCFUJWHEYRPYSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=CCNC)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)







